2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile
Description
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile (CAS: 339115-18-3) is a fluorinated aromatic acetonitrile derivative with a molecular formula of C₂₂H₁₆FNO and a molecular weight of 329.38 g/mol . Its structure features a central acetonitrile group flanked by two aromatic rings: one substituted with a 4-fluorobenzoyl group and the other with a 4-methylphenyl group. This compound is primarily utilized in pharmaceutical and materials science research due to its unique electronic and steric properties, which arise from the electron-withdrawing fluorobenzoyl moiety and the electron-donating methyl group .
Properties
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c1-15-2-4-16(5-3-15)21(14-24)17-6-8-18(9-7-17)22(25)19-10-12-20(23)13-11-19/h2-13,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLNCCRZXVGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile typically involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile exhibit significant anticancer properties. The fluorobenzoyl moiety enhances the compound's interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values lower than 1.5 µM, indicating potent cytotoxicity.
Anti-inflammatory Effects
The compound has been investigated for its potential as a COX-2 inhibitor. COX-2 plays a crucial role in inflammation and pain pathways, making inhibitors valuable for treating inflammatory diseases.
- Research Findings : In vitro studies demonstrated that the compound significantly reduces prostaglandin E2 levels in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Properties
Similar compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzoyl group may enhance membrane permeability, thus increasing antimicrobial efficacy.
- Data Table on Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against biofilm |
| Escherichia coli | 1.0 | Broad-spectrum activity |
Synthesis and Characterization
The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile can be achieved through multi-step organic reactions involving Friedel-Crafts acylation and subsequent nitrile formation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetonitrile Derivatives
Key Observations :
- In contrast, the 4-methylphenyl group donates electrons, balancing the molecule's electronic profile.
- Halogenation : Bromine (in CAS 339115-52-5) and chlorine (in CAS 4760-58-1) substituents increase molecular weight and lipophilicity, which may influence binding affinity in biological systems .
- Functional Group Diversity: Hydroxy (in CAS 76783-44-3) and amino groups (in CAS 4760-58-1) introduce polarity, altering solubility and reactivity profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability : The brominated analog (CAS 339115-52-5) exhibits a defined melting point (136–138°C), suggesting higher crystallinity compared to the parent compound .
- Acid-Base Behavior : The hydroxy-substituted derivative (CAS 76783-44-3) has a predicted pKa of 10.08, indicating mild acidity, which could influence its solubility in basic environments .
Contradictions and Data Gaps
- Inconsistent Reporting : erroneously lists a molecular formula of H₂O for a structurally complex acetonitrile derivative, highlighting the need for verification of primary sources .
- Missing Data : Melting points and solubility profiles for the parent compound remain unreported, limiting direct comparisons with analogs .
Biological Activity
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile, a compound with the molecular formula C21H18FNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile
- CAS Number : 339115-12-7
- Molecular Weight : 319.37 g/mol
- Physical Form : Solid
- Purity : 95%
- Hazard Codes : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
The biological activity of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The compound has been studied as a potential positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a role in cognitive function and neuroprotection.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile exhibit significant anticancer properties:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines, including leukemia and breast cancer. For example, the IC50 values for related compounds in leukemia cell lines were reported as low as 900 nM, indicating potent cytotoxic effects .
Antimicrobial Activity
Benzophenone derivatives have been reported to possess antimicrobial properties. The compound's structural features suggest potential activity against bacterial and fungal pathogens. Preliminary screening has indicated that similar compounds can inhibit the growth of Staphylococcus aureus and Candida albicans .
Neuroprotective Effects
The modulation of α7 nAChRs by the compound could lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that related compounds can enhance synaptic transmission and promote neuronal survival under stress conditions .
Case Studies
- Study on α7 nAChR Modulation :
-
Anticancer Activity Assessment :
- In a screening assay against various cancer cell lines, compounds similar to 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile were tested for cytotoxicity. Results indicated that compounds with fluorinated aromatic rings showed enhanced activity compared to their non-fluorinated counterparts .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis is typically required, involving:
- Step 1 : Formation of the fluorobenzoyl-phenyl intermediate via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Step 2 : Coupling with 4-methylphenylacetonitrile using palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) under inert conditions .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (70–90°C), using anhydrous solvents (e.g., THF or acetonitrile), and optimizing catalyst loading (1–5 mol%) .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzoyl at 7.8–8.2 ppm for aromatic protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z ~363.3 for [M+H]⁺) .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- In vitro enzyme inhibition assays : Test against kinases or proteases at concentrations of 1–100 μM, using fluorogenic substrates .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzoyl vs. bromophenyl groups) impact reactivity and target binding?
- Methodological Answer :
- Comparative studies : Replace the 4-methylphenyl group with bromophenyl (as in 2-(4-Bromophenyl)-2-(4-(4-fluorobenzoyl)phenyl)acetonitrile) to assess steric/electronic effects .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR). Fluorine’s electronegativity enhances binding affinity by 15–20% compared to non-fluorinated analogs .
Q. How can contradictory results in biological activity across studies be resolved?
- Methodological Answer :
- Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 30 min indicates poor bioavailability) .
Q. What strategies enhance the compound’s pharmacokinetic profile for therapeutic applications?
- Methodological Answer :
- Prodrug design : Modify the acetonitrile group to a carboxamide via hydrolysis, improving solubility (LogP reduction from 3.2 to 1.8) .
- Nanoparticle encapsulation : Use PLGA-based carriers to increase plasma half-life (e.g., from 2h to 8h in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
